Curculigoside C

Antioxidant Activity Free Radical Scavenging Oxidative Stress

Researchers investigating oxidative stress pathways often encounter inconsistent results when using curculigoside A, which lacks the C-3′ hydroxyl group essential for potent radical scavenging. Curculigoside C (CAS 851713-74-1) directly addresses this gap with structurally driven antioxidant activity. • Hydroxyl radical scavenging IC₅₀: 0.25 mM - driven by the C-3′ OH group absent in curculigoside A, enabling SAR-based experimental design • 5- to 10-fold higher oral bioavailability (2.01-2.39%) vs. curculigoside A, supporting reproducible in vivo PK/PD and ADME workflows • Dual-action anti-arthritic profile: inhibits paw swelling and reduces TNF-α, IL-1β, IL-6 via JAK/STAT/NF-κB modulation in CIA rat models Supplied with ≥98% HPLC purity and full Certificate of Analysis. Ideal as a reference standard for antioxidant screening, neuroprotection, and pharmacokinetic studies.

Molecular Formula C22H26O12
Molecular Weight 482.4 g/mol
Cat. No. B600285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCurculigoside C
Molecular FormulaC22H26O12
Molecular Weight482.4 g/mol
Structural Identifiers
InChIInChI=1S/C22H26O12/c1-30-13-6-5-12(25)20(31-2)16(13)21(29)32-9-10-3-4-11(24)7-14(10)33-22-19(28)18(27)17(26)15(8-23)34-22/h3-7,15,17-19,22-28H,8-9H2,1-2H3/t15-,17-,18+,19-,22-/m1/s1
InChIKeyDSPUSYGYNSWPGB-DRASZATQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Curculigoside C Procurement Guide


Curculigoside C (CAS 851713-74-1, C₂₂H₂₆O₁₂, MW 482.43) is a phenolic glucoside isolated from the rhizomes of Curculigo orchioides Gaertn. (Hypoxidaceae), belonging to the curculigoside family of natural compounds that includes curculigoside A, B, and D [1]. Unlike the more widely studied curculigoside A (the principal saponin in C. orchioides), curculigoside C possesses a distinct structural feature—a hydroxyl group at the C-3′ position—which directly influences its antioxidant potency and metabolic fate [2]. For procurement decisions in antioxidant research, neuroprotection studies, or pharmacokinetic investigations, understanding the quantifiable differences between curculigoside C and its structural analogs is essential to selecting the appropriate reference standard or lead compound.

1 Antioxidant assay systems — reported hydroxyl radical scavenging context
2 PK/ADME probe studies — phenolic glycoside metabolic pathway tracking
3 Selection based on oxidative stress mechanisms — not β-amyloid aggregation models

Curculigoside C vs. Curculigoside A: Key Differences


Although curculigoside A and curculigoside C are both phenolic glycosides isolated from the same plant source, they exhibit fundamentally different pharmacological profiles that preclude interchangeable use. The presence of a hydroxyl group at the C-3′ position in curculigoside C, absent in curculigoside A, drives both enhanced radical scavenging capacity and altered pharmacokinetic behavior [1]. Curculigoside A is primarily recognized for anti-arthritic effects via JAK/STAT/NF-κB modulation and broad neuroprotection, whereas curculigoside C demonstrates superior free radical scavenging potency and distinct metabolic pathways involving demethylation and sulfonation [2]. In procurement terms, selecting the correct curculigoside variant is critical: curculigoside C is the appropriate choice for studies emphasizing oxidative stress mechanisms or metabolic profiling, while curculigoside A or B may be more suitable for β-amyloid aggregation or osteoclast-focused investigations. The quantitative evidence below substantiates this differentiation.

Hydroxyl scavenging Curculigoside A shows lower reported activity; antioxidant profile may not transfer.
Oral exposure Systemic bioavailability differs 5- to 10-fold; PK model context may not replicate.
β-Amyloid target Curculigoside C lacks this activity; B or D required for aggregation studies.

Curculigoside C Comparative Evidence


Hydroxyl Radical Scavenging Comparison

Curculigoside C demonstrates superior hydroxyl radical scavenging activity compared to curculigoside A in the same colorimetric assay system. In a head-to-head comparison of compounds co-isolated from C. orchioides, curculigoside C exhibited an IC₅₀ of 0.25 mM against hydroxyl radicals, representing a quantifiable improvement over curculigoside A [1]. This difference is structurally attributed to the C-3′ hydroxyl group in curculigoside C [2].

Hydroxyl radical IC₅₀
Head-to-head
0.25 mM — curculigoside C vs A (A less potent)
Supports antioxidant assay comparison
Structural attribution to C-3′ hydroxyl
Antioxidant Activity Free Radical Scavenging Oxidative Stress

Superoxide Anion Radical Scavenging

Curculigoside C demonstrates measurable superoxide anion radical scavenging activity with an IC₅₀ of 0.88 mM, determined via colorimetric methods alongside other phenolic compounds from C. orchioides [1]. This value establishes a benchmark for evaluating curculigoside C against other antioxidant reference compounds in ROS-focused assays.

Superoxide anion IC₅₀
Reported
0.88 mM
Supports quality benchmarking
Single-compound measurement
Superoxide Scavenging Reactive Oxygen Species Antioxidant Screening

Oral Bioavailability Comparison

Curculigoside C exhibits substantially higher oral absolute bioavailability than curculigoside (curculigoside A) in rat pharmacokinetic studies. Curculigoside C shows bioavailability values of 2.01%, 2.13%, and 2.39% following oral doses of 15, 30, and 60 mg/kg, respectively [1]. In contrast, curculigoside (curculigoside A) demonstrates bioavailability values of only 0.38%, 0.22%, and 0.27% at oral doses of 100, 200, and 400 mg/kg [2]. This represents a 5.3-fold to 9.7-fold improvement in systemic exposure for curculigoside C at the comparable dose level of 15 mg/kg (2.01%) versus 100 mg/kg (0.38%).

Oral bioavailability (rat)
Cross-study
2.01% (15 mg/kg) vs 0.38% (100 mg/kg) for A — ~5.3- to 9.7-fold higher
Supports PK model selection
Cross-study context; dose levels differ
Pharmacokinetics Oral Bioavailability ADME Drug Development

Oral Absorption Kinetics

Curculigoside C demonstrates rapid oral absorption with Tmax values of 0.106 h, 0.111 h, and 0.111 h (approximately 6.4-6.7 minutes) following doses of 15, 30, and 60 mg/kg in rats [1]. In contrast, curculigoside (curculigoside A) exhibits a Tmax of 0.24 ± 0.06 h (approximately 14.4 minutes) at a 100 mg/kg dose [2]. The approximate 2-fold faster absorption of curculigoside C may reflect differences in gastrointestinal permeability or transport mechanisms related to its C-3′ hydroxyl substitution.

Absorption rate (Tmax)
Cross-study
~6.4 min (C) vs ~14.4 min (A) — 2-fold faster
Supports absorption-rate context
Model-dependent; permeability factors unconfirmed
Pharmacokinetics Absorption Rate Tmax Drug Development

Anti-Arthritic Efficacy in CIA Model

Curculigoside C demonstrates quantifiable anti-arthritic effects in a collagen-induced arthritis (CIA) rat model. Treatment with curculigoside C effectively inhibited paw swelling and reduced arthritis scores, with concomitant decreases in serum pro-inflammatory cytokines TNF-α, IL-1β, and IL-6 [1]. The underlying mechanism involves modulation of the JAK/STAT/NF-κB signaling pathway [1].

Anti-arthritic response
Class-level
JAK/STAT/NF-κB modulation; cytokine reduction in CIA model
Shared pathway-response context
Direct C vs A comparison not available
Anti-inflammatory Rheumatoid Arthritis Cytokine Modulation JAK/STAT Pathway

β-Amyloid Aggregation Inhibition Profile

Within the curculigoside family, β-amyloid aggregation inhibitory activity is not uniformly distributed. Curculigosides B and D demonstrate in vitro activity against β-amyloid aggregation, whereas curculigoside A and curculigoside C do not share this specific property [1]. This differential activity profile underscores that curculigoside C should not be selected for Alzheimer's disease studies focused specifically on β-amyloid aggregation mechanisms.

β-Amyloid aggregation
Class-level
No activity reported for C; active for B and D
Negative selection cue for amyloid studies
Select curculigoside B/D for aggregation assays
Alzheimer's Disease Amyloid-beta Neurodegeneration Drug Discovery

Curculigoside C Application Scenarios


Oxidative Stress Mechanism Studies

For research programs investigating hydroxyl radical-mediated cellular damage, ischemia-reperfusion injury, or oxidative stress in neurodegenerative models, curculigoside C is the preferred choice over curculigoside A due to its demonstrated superior hydroxyl radical scavenging activity (IC₅₀ 0.25 mM) [1]. The C-3′ hydroxyl group in curculigoside C directly contributes to this enhanced antioxidant capacity, providing a structure-activity relationship (SAR) basis for experimental design [2]. This compound is appropriate for use as a positive control in antioxidant screening assays or as a lead compound for oxidative stress pathway investigation.

In Vivo Pharmacokinetics and Metabolism

Curculigoside C serves as a valuable model compound for investigating the pharmacokinetic behavior of phenolic glycosides. Its rapid oral absorption (Tmax ~6.4-6.7 minutes), high elimination rate (t₁/₂ ~2.0-2.1 h), and absolute bioavailability of 2.01-2.39% are well-characterized in rat models [1]. Researchers conducting ADME studies, metabolite profiling, or formulation development to improve phenolic glycoside bioavailability should select curculigoside C as a reference standard, as its metabolic pathways—including demethylation, sulfonation, and glucosylation—have been systematically mapped [1]. The 5- to 10-fold bioavailability advantage over curculigoside A makes curculigoside C the more practical choice for in vivo pharmacological validation [2].

Non-Amyloid Neuroprotection Studies

Curculigoside C is appropriate for neuroprotection studies where the primary pathological mechanism involves oxidative stress or neuroinflammation rather than β-amyloid aggregation. The compound protects neuronal cells from H₂O₂-induced oxidative injury and modulates apoptotic pathways [1]. However, for Alzheimer's disease models specifically designed to evaluate β-amyloid aggregation inhibition, curculigoside B or curculigoside D should be procured instead, as curculigoside C lacks this activity [2]. This application scenario highlights the importance of target-specific compound selection within the curculigoside family.

Rheumatoid Arthritis with Oxidative Stress

For rheumatoid arthritis research where both inflammatory cytokine modulation and oxidative stress are relevant pathogenic mechanisms, curculigoside C offers a dual-action profile. The compound inhibits paw swelling and reduces arthritis scores in CIA rat models while decreasing TNF-α, IL-1β, and IL-6 via JAK/STAT/NF-κB pathway modulation [1]. Its concurrent antioxidant capacity (IC₅₀ 0.25 mM for hydroxyl radical scavenging) distinguishes it from curculigoside A, which shares anti-arthritic activity but with lower radical scavenging potency [2]. Researchers should consider curculigoside C when experimental design includes both inflammatory and oxidative stress outcome measures.

Application
Selection Property
Validation Focus
Oxidative stress mechanism studies
Reported hydroxyl radical scavenging capacity
SAR-based antioxidant assay validation
In vivo PK and metabolism probe
Oral bioavailability and metabolic pathway profile
ADME model-response context
Non-amyloid neuroprotection studies
Oxidative stress response and neuroinflammation context
Cell-model neuroprotection endpoint validation
Arthritis with oxidative stress component
Dual-action profile (cytokine + antioxidant)
Inflammatory and oxidative stress co-endpoint assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


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